Fecnt

PET Imaging Dopamine Transporter Radioligand Comparison

Choose FECNT for your neuroimaging studies. Its 4-chlorophenyl and 2-fluoroethyl substituents are optimized for high striatal-to-cerebellum binding (10.5 at 60 min) and rapid equilibrium, minimizing off-target confounds. This specific configuration ensures superior signal-to-noise for early DAT density detection compared to [11C]WIN 35,428 or [18F]β-CIT-FP.

Molecular Formula C17H21ClFNO2
Molecular Weight 325.8 g/mol
CAS No. 281667-94-5
Cat. No. B12738884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFecnt
CAS281667-94-5
Molecular FormulaC17H21ClFNO2
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(N2CCF)CC1C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1
InChIKeyYYXOKPOCUHEGJE-JJXSEGSLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fecnt (CAS 281667-94-5) Procurement Guide: A Tropane-Based PET Radioligand for Dopamine Transporter Quantification


Fecnt (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-fluoroethyl)nortropane, C17H21ClFNO2) is a potent and selective dopamine transporter (DAT) antagonist developed as a radioligand for positron emission tomography (PET) imaging [1]. As a tropane derivative, it binds reversibly to DAT, enabling the non-invasive assessment of presynaptic dopaminergic terminal integrity in the brain [2]. The fluorine-18 labeled analog, [18F]FECNT, is the active form used in PET studies and is considered a reference ligand for DAT imaging, particularly in the evaluation of neurodegenerative movement disorders like Parkinson's disease . Its utility in research and clinical applications hinges on its high target-to-non-target binding ratio and favorable in vivo kinetics, which are critical differentiators for procurement and experimental design.

Fecnt in Scientific Selection: Why Structural Analogs Cannot Guarantee Equivalent Imaging Fidelity


The selection of a DAT PET radioligand is not a matter of simple structural similarity. While numerous tropane derivatives exist (e.g., β-CIT, FP-CIT, CFT), subtle modifications to the N-substituent and phenyl ring profoundly alter in vivo kinetics, metabolic stability, and non-specific binding, leading to dramatically different imaging outcomes and quantitative accuracy [1]. For example, the 4-chlorophenyl and 2-fluoroethyl substituents of Fecnt are specifically optimized to achieve a unique combination of high striatal-to-cerebellum binding ratios, rapid equilibrium, and a lack of brain-penetrant active metabolites in primates, which are critical for reliable reference tissue modeling and longitudinal study reproducibility [2]. Substituting with an analog without direct comparative validation in the same model system risks introducing confounds from altered metabolic pathways, off-target binding, or unfavorable kinetics, thereby compromising data integrity and wasting research resources. The following evidence guide details the specific, quantifiable advantages of Fecnt that justify its procurement over its closest comparators.

Fecnt Comparator Analysis: Quantified Evidence for Differentiated Performance Over Key Analogs


Superior Striatal-to-Cerebellum Binding Ratio in Non-Human Primates Compared to [11C]WIN 35,428, [11C]CIT, and [18F]β-CIT-FP

[18F]FECNT demonstrates a significantly higher target-to-background signal, a critical metric for image contrast and quantitative accuracy in PET studies. In rhesus monkeys, the caudate-to-cerebellum and putamen-to-cerebellum ratio for [18F]FECNT was 10.5 at 60 min post-injection [1]. The authors explicitly state that this ratio at transient equilibrium was higher than that reported for the widely used DAT radioligands 11C-WIN 35,428, [11C]CIT/RTI-55, and [18F]β-CIT-FP [1]. This is a direct cross-study comparison from the same research group, establishing a clear performance hierarchy.

PET Imaging Dopamine Transporter Radioligand Comparison Binding Ratio

Demonstrated High Binding Affinity (Ki = 1.53 nM) for the Dopamine Transporter (DAT) in a Human Cell Line

The binding affinity (Ki) of [18F]FECNT for the human dopamine transporter, a fundamental determinant of its sensitivity, has been directly quantified. In competition binding assays using cells stably expressing the transfected human DAT, [18F]FECNT exhibited a Ki of 1.53 ± n/a nM [1]. This value is in the low nanomolar range, indicating high affinity. While a direct head-to-head comparison is not available in this specific data set, the value can be placed in context with other clinically established DAT radioligands (e.g., [123I]β-CIT has a reported Ki of ~0.2-0.5 nM, whereas [18F]FP-CIT has a Ki of ~2-5 nM), positioning FECNT as having a high affinity that is suitable for sensitive in vivo detection of DAT.

Binding Affinity Radioligand Binding DAT In Vitro Pharmacology

Enhanced Metabolic Stability and Slower Washout Rate Compared to Non-Deuterated [18F]FECNT

A known limitation of [18F]FECNT is the generation of a brain-penetrant radiometabolite in rodents, which can confound DAT quantification using reference tissue models [1]. To address this, a deuterated analog, [18F]FECNT-d4, was developed. Direct head-to-head comparison studies demonstrate that [18F]FECNT-d4 exhibits enhanced stability in plasma and the striatum, along with a slower washout rate compared to the non-deuterated parent compound [18F]FECNT [2]. This improved stability directly mitigates the confounding effect of the radiometabolite, leading to more accurate and reliable estimates of dopaminergic neuron degeneration.

Deuterated Analog Metabolic Stability In Vivo Kinetics PET Tracer Optimization

Validation of [18F]FECNT-d4 in Discriminating Dopaminergic Neuron Loss in a PD Rat Model with a 63% Reduction in SUV Ratio

The ability of the deuterated analog [18F]FECNT-d4 to accurately quantify and discriminate levels of dopaminergic neuron degeneration has been demonstrated in a rat model of Parkinson's disease [1]. In rats unilaterally lesioned with 6-hydroxydopamine (6-OHDA), the ratio of standardized uptake value (SUV) in the ipsilateral (lesioned) to contralateral (unlesioned) striatum decreased by 13%, 23%, and 63% in groups with mild, moderate, and severe lesions, respectively, compared to the sham group [1]. This quantification was further validated by ex vivo measurements (immunostaining, monoamine concentrations) and demonstrated a robust correlation with the degree of dopaminergic denervation.

Parkinson's Disease Model Dopaminergic Degeneration PET Imaging Preclinical Validation

Validated Use in Healthy Humans for Quantification of DAT Density via Compartmental Modeling

The translational validity of [18F]FECNT has been established in healthy human subjects, providing a benchmark for clinical research applications [1]. A study of 12 healthy volunteers using dynamic [18F]FECNT PET and arterial blood sampling demonstrated that the tracer's kinetics in the human brain are well-described by reversible 2-tissue arterial input and full reference tissue compartment models [1]. Calculated binding potentials (BPND) in the caudate, putamen, and midbrain showed good agreement between the arterial input model, reference tissue model, and the Logan graphical model [1]. This validation is essential for translating findings from preclinical models and for the potential use of [18F]FECNT in clinical trials.

Human PET Kinetic Modeling Dopamine Transporter Translational Research

Fecnt in Scientific Practice: High-Impact Applications Validated by Quantitative Evidence


Preclinical Studies of Parkinson's Disease Progression and Neuroprotection in Rodent Models

Procure [18F]FECNT-d4 for longitudinal PET imaging in 6-OHDA or MPTP rodent models of Parkinson's disease. The quantified data from [1] demonstrates its ability to accurately grade dopaminergic neuron loss (e.g., a 63% reduction in striatal SUV ratio in severely lesioned rats). Its enhanced metabolic stability and slower washout rate compared to non-deuterated FECNT [2] make it the preferred choice for these studies, minimizing radiometabolite confounds and improving the reliability of reference tissue model-based quantification.

Comparative PET Imaging Studies Requiring Maximal Contrast and Binding Potential

Choose [18F]FECNT for studies where high signal-to-noise is paramount, such as detecting early or subtle changes in DAT density. Its demonstrated superiority over [11C]WIN 35,428, [11C]CIT, and [18F]β-CIT-FP in achieving high striatal-to-cerebellum ratios (10.5 at 60 min in non-human primates) [1] ensures superior image contrast and more accurate binding potential (BPND) estimates, which is critical for cross-sectional or interventional studies where effect sizes may be small.

Human Clinical Research on DAT Density in Neuropsychiatric Disorders

Utilize [18F]FECNT for research protocols involving human subjects, such as studies on Parkinson's disease, addiction, or ADHD. Its kinetics in the human brain are well-characterized and can be robustly modeled using both arterial input and reference tissue compartmental models, as validated in healthy volunteers [1]. This established modeling framework ensures the generation of reliable and reproducible quantitative endpoints for clinical research studies, building on a foundation of validated in vivo human data.

Development and Validation of Novel DAT-Targeting Therapeutics

Leverage [18F]FECNT or [18F]FECNT-d4 in occupancy studies to determine the target engagement and optimal dosing of new drug candidates that interact with the dopamine transporter. The high-affinity binding (Ki = 1.53 nM) [1] and well-validated in vivo kinetics in both animals and humans [2][3] provide a reliable platform for accurately measuring DAT occupancy and correlating it with pharmacodynamic effects, a key component of early-phase clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fecnt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.